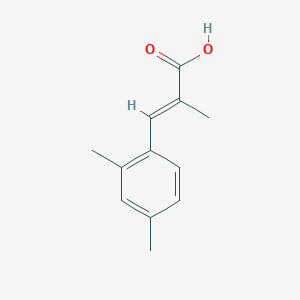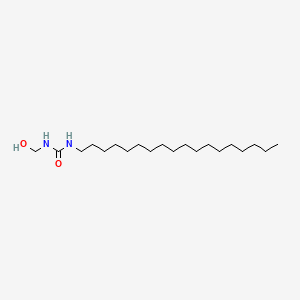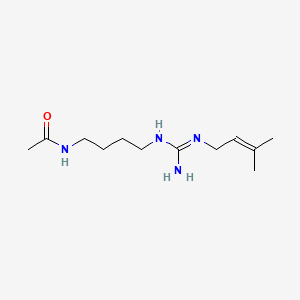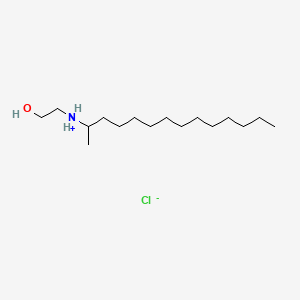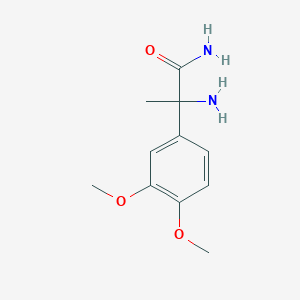![molecular formula C20H40Cl3N3O4 B15345822 4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride CAS No. 23462-14-8](/img/structure/B15345822.png)
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a diazabicyclo nonane ring system, a benzyl group, and a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-benzyl-3,9-diazabicyclo[331]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl group or the morpholine moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride involves its interaction with specific molecular targets. The diazabicyclo nonane ring system and the morpholine moiety are believed to play crucial roles in its binding to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,7-diazabicyclo[4.3.0]nonan-8-ones: These compounds share a similar diazabicyclo nonane core but differ in the functional groups attached.
Benzyl-substituted morpholines: These compounds have a benzyl group and a morpholine moiety but lack the diazabicyclo nonane ring system.
Uniqueness
The uniqueness of 4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
23462-14-8 |
|---|---|
Molecular Formula |
C20H40Cl3N3O4 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride |
InChI |
InChI=1S/C20H31N3O.3ClH.3H2O/c1-2-5-18(6-3-1)15-22-16-19-7-4-8-20(17-22)23(19)10-9-21-11-13-24-14-12-21;;;;;;/h1-3,5-6,19-20H,4,7-17H2;3*1H;3*1H2 |
InChI Key |
PTGXLHGHQPXKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC(C1)N2CCN3CCOCC3)CC4=CC=CC=C4.O.O.O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


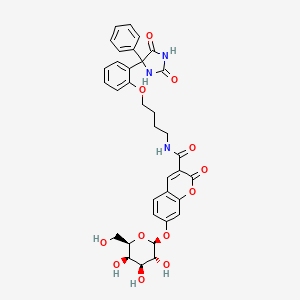
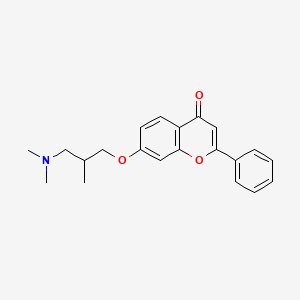


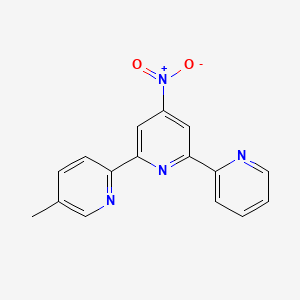
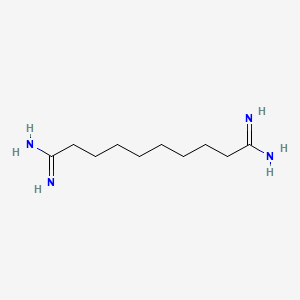
-, (T-4)-](/img/structure/B15345775.png)
